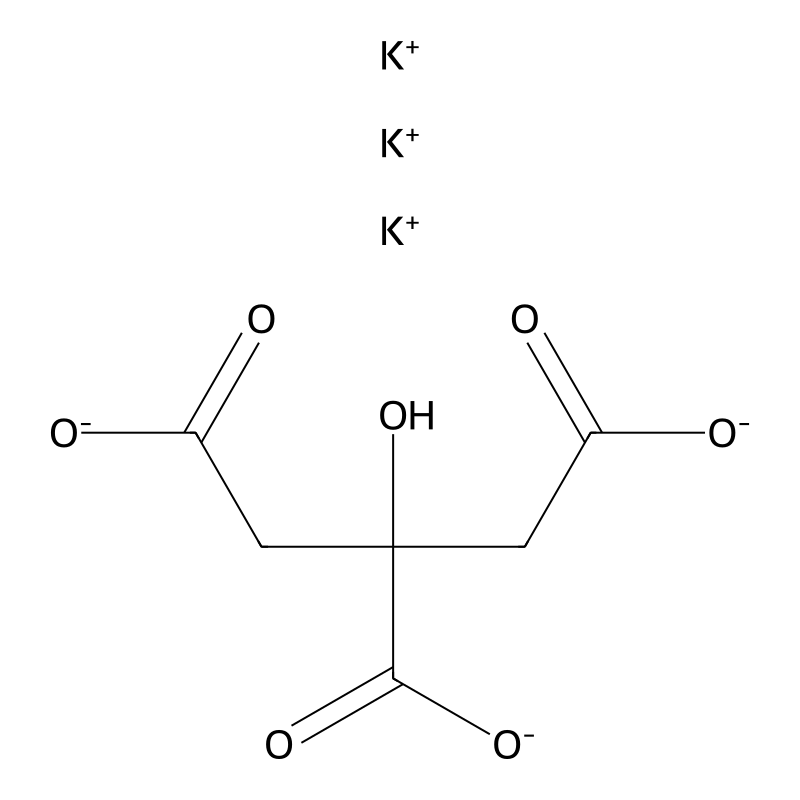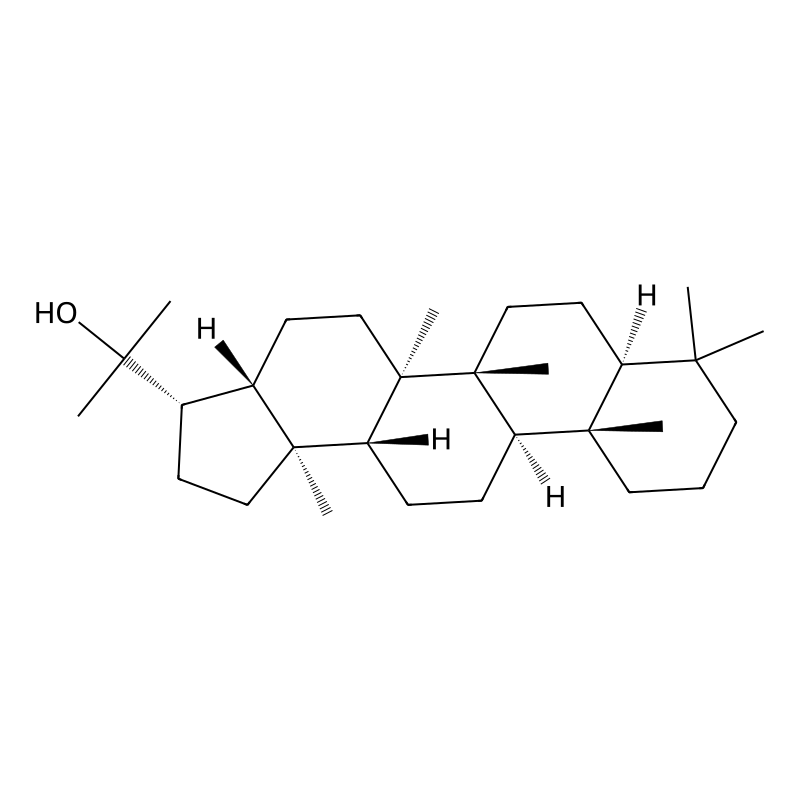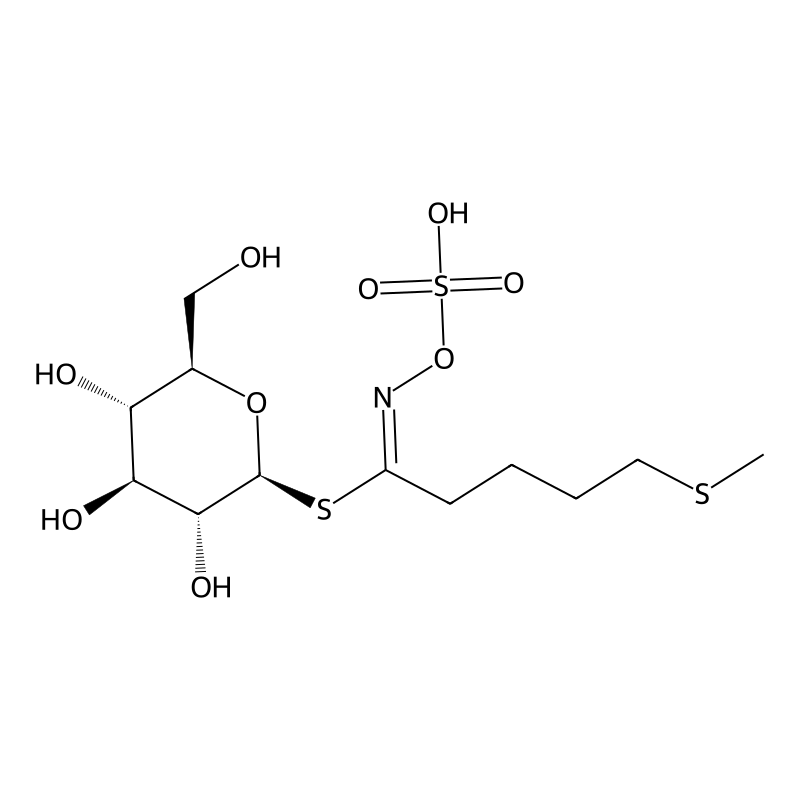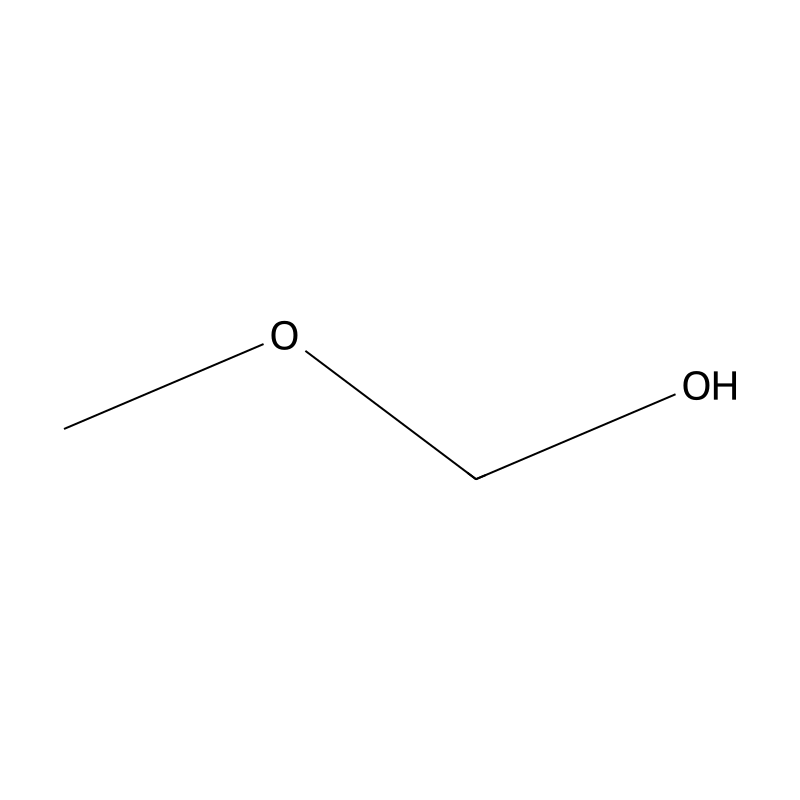Potassium citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL
ALMOST INSOL IN ALCOHOL
Synonyms
Canonical SMILES
Prevention and Management of Kidney Stones:
One of the most widely studied applications of potassium citrate is in preventing and managing kidney stones. These stones, primarily composed of calcium oxalate or calcium phosphate, form when the concentration of these minerals exceeds their solubility in urine. Potassium citrate works by:
- Increasing urine pH: Citric acid, a component of potassium citrate, acts as a weak acid in the body, increasing urine pH and making it less favorable for stone formation .
- Chelating calcium: Citrate ions bind to calcium in the urine, forming soluble complexes that prevent calcium from crystallizing and forming stones .
Several clinical trials have shown the effectiveness of potassium citrate in preventing kidney stones, particularly in individuals prone to calcium oxalate stones .
Potential Benefits for Bone Health:
Recent research explores the potential benefits of potassium citrate on bone health. Studies suggest that potassium citrate supplementation might:
- Improve calcium balance: Potassium citrate may decrease bone resorption, the process by which bones release calcium, potentially leading to improved calcium balance in the body .
- Increase bone mineral density: While evidence is limited, some studies suggest a potential role for potassium citrate in increasing bone mineral density, which could be beneficial for preventing osteoporosis .
Potassium citrate, chemically known as tripotassium citrate, is a potassium salt derived from citric acid, with the molecular formula . This compound appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. It contains approximately 38.28% potassium by mass and is highly soluble in water, making it an effective agent for various applications in food and medicine . In the medical field, potassium citrate is commonly prescribed to manage conditions such as kidney stones and metabolic acidosis, and it serves as an alkalizing agent in various formulations .
Potassium citrate's primary mechanism of action in the body involves increasing urine pH. It does this by providing citrate ions, which can bind to and neutralize protons in the urine. This alkaline environment makes it less favorable for the formation of certain types of kidney stones, such as calcium oxalate stones [].
Potassium citrate exhibits several biological activities that are beneficial for human health. It acts primarily as a urinary alkalinizer, which helps to dissolve uric acid and cystine stones by increasing urine pH. This alkalinization effect reduces the crystallization of uric acid salts and promotes their excretion . Additionally, potassium citrate has been shown to decrease calcium excretion by modifying renal handling of citrate, thereby lowering the risk of calcium oxalate stone formation .
Furthermore, potassium citrate is utilized in managing conditions like renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis. Its ability to bind calcium also plays a role in modulating mineral metabolism within the body .
Potassium citrate can be synthesized through the neutralization of citric acid with potassium bicarbonate or potassium carbonate. The process involves adding potassium salts to a citric acid solution until complete neutralization occurs. The resultant solution is then filtered to remove impurities, followed by evaporation of the solvent to yield crystalline potassium citrate. This method is efficient for producing both anhydrous and monohydrate forms of the compound .
Potassium citrate has a wide range of applications across various fields:
- Medical Use: It is primarily used to prevent kidney stones and manage metabolic acidosis. It helps maintain urinary pH levels conducive to dissolving uric acid stones .
- Food Industry: As a food additive (E number E332), it regulates acidity and acts as a buffering agent in soft drinks and other food products .
- Agriculture: Potassium citrate can be used as a fertilizer component due to its high potassium content.
- Chemical Industry: It serves as a wet chemical fire suppressant effective against kitchen fires due to its alkaline properties that promote saponification .
Research indicates that potassium citrate can interact with various medications and substances. For instance, it may increase the absorption of aluminum hydroxide, potentially raising serum concentrations of aluminum . Additionally, studies have shown that while potassium citrate effectively reduces urinary calcium levels, it may also increase urinary phosphate and oxalate levels. This complex interaction can lead to higher supersaturation levels for calcium oxalate and calcium phosphate crystals in urine, necessitating careful monitoring during treatment .
Several compounds share similarities with potassium citrate due to their roles in mineral metabolism or their chemical structure. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Citrate | Na₃C₆H₅O₇ | Used similarly as an alkalizing agent; less effective than potassium citrate for certain kidney stones. |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Provides calcium supplementation; not used for urinary alkalinization. |
| Magnesium Citrate | C₆H₆MgO₇ | Used for laxative effects; also acts as a magnesium supplement but does not have significant effects on urine pH. |
| Citric Acid | C₆H₈O₇ | A weak organic acid; used primarily as a flavoring agent; does not have the same alkalinizing properties as its salts. |
Potassium citrate's unique ability to both alkalinize urine and bind calcium distinguishes it from these similar compounds, making it particularly effective for preventing certain types of kidney stones while also serving various roles in dietary supplementation and food processing .
Traditional Neutralization Routes Using Citric Acid and Potassium Hydroxide/Carbonate
The conventional synthesis of potassium citrate fundamentally relies on acid-base neutralization reactions between citric acid and various potassium-containing alkaline compounds [1]. The most widely employed traditional methods utilize potassium hydroxide, potassium carbonate, or potassium bicarbonate as neutralizing agents [7]. These neutralization routes represent the cornerstone of industrial potassium citrate production due to their straightforward chemistry and reliable yields [2].
The primary neutralization reaction with potassium hydroxide follows the stoichiometric equation where one mole of citric acid reacts with three moles of potassium hydroxide to produce one mole of tripotassium citrate and three moles of water [5]. This reaction proceeds efficiently under controlled temperature conditions ranging from 50 to 100 degrees Celsius, with optimal pH maintenance between 7.0 and 7.5 [6]. The reaction typically requires 2 to 4 hours of continuous stirring at speeds of 100 to 300 revolutions per minute to ensure complete neutralization [6].
When employing potassium carbonate as the neutralizing agent, the reaction conditions differ slightly from the hydroxide route [3]. The optimal temperature range extends from 60 to 80 degrees Celsius, with pH control maintained between 7.2 and 7.8 [37]. The molar ratio of citric acid to potassium carbonate is typically 1:1.5, requiring longer reaction times of 3 to 6 hours [37]. This route generally produces yields ranging from 85 to 92 percent with purity levels of 97 to 98 percent [37].
The potassium bicarbonate neutralization route offers advantages in terms of milder reaction conditions [1] [7]. Operating temperatures of 40 to 70 degrees Celsius are sufficient, with pH ranges of 7.5 to 8.0 [1]. The reaction proceeds more rapidly, completing within 1 to 3 hours, though requiring higher stirring speeds of 200 to 400 revolutions per minute [1]. Yields typically range from 88 to 94 percent with purity levels of 96 to 98 percent [1].
| Parameter | Potassium Hydroxide Route | Potassium Carbonate Route | Potassium Bicarbonate Route |
|---|---|---|---|
| Reaction Temperature (°C) | 50-100 | 60-80 | 40-70 |
| pH Control Range | 7.0-7.5 | 7.2-7.8 | 7.5-8.0 |
| Reaction Time (hours) | 2-4 | 3-6 | 1-3 |
| Stirring Speed (rpm) | 100-300 | 150-250 | 200-400 |
| Molar Ratio (Citric Acid : Base) | 1:3 | 1:1.5 | 1:3 |
| Concentration (% w/v) | 15-25 | 20-30 | 10-20 |
| Yield (%) | 90-95 | 85-92 | 88-94 |
| Purity (%) | 98-99 | 97-98 | 96-98 |
Following the neutralization reaction, the solution undergoes filtration to remove any unreacted materials and impurities [1] [7]. The filtered solution is then subjected to solvent evaporation until granulation occurs, producing the desired potassium citrate crystals [1]. Temperature control during evaporation proves critical, as excessive heating can degrade the product quality and reduce overall yields [6].
Advanced Fermentation-Based Production Techniques
Advanced fermentation-based production techniques represent a sophisticated approach to potassium citrate manufacturing that begins with the microbial production of citric acid [9] [13]. This methodology employs fermentation processes to generate citric acid, which subsequently undergoes neutralization with potassium compounds to yield potassium citrate [9]. The fermentation approach offers significant advantages in terms of raw material utilization and environmental sustainability [13].
The fermentation process primarily utilizes Aspergillus niger as the production microorganism, cultivated through either surface culture or submerged culture methodologies [13] [39]. Surface culture fermentation operates at temperatures of 30 to 32 degrees Celsius with pH ranges maintained between 4.0 and 4.5 [13]. Oxygen saturation levels of 20 to 25 percent are maintained throughout the fermentation period, which typically extends from 96 to 144 hours [13]. This method can achieve citric acid yields of 102 to 120 grams per liter with conversion efficiencies ranging from 85 to 90 percent [13].
Submerged culture fermentation demonstrates superior efficiency compared to surface culture methods [13] [39]. Operating temperatures are maintained at 28 to 30 degrees Celsius with slightly more acidic pH ranges of 3.8 to 4.3 [13]. The fermentation time is reduced to 72 to 96 hours while maintaining oxygen saturation at similar levels of 20 to 25 percent [13] [39]. Submerged culture achieves higher citric acid yields of 120 to 150 grams per liter with improved conversion efficiencies of 88 to 95 percent [13].
| Parameter | Surface Culture Method | Submerged Culture Method |
|---|---|---|
| Fermentation Temperature (°C) | 30-32 | 28-30 |
| pH Range | 4.0-4.5 | 3.8-4.3 |
| Oxygen Saturation (%) | 20-25 | 20-25 |
| Fermentation Time (hours) | 96-144 | 72-96 |
| Carbon Source | Glucose/Molasses | Glucose/Corn starch |
| Nitrogen Source | Ammonium salts | Ammonia |
| Citric Acid Yield (g/L) | 102-120 | 120-150 |
| Conversion Efficiency (%) | 85-90 | 88-95 |
The carbon source selection significantly influences fermentation efficiency and final product quality [14] [39]. Corn starch serves as the primary carbon source, providing essential nutrients for microbial growth and citric acid production [14]. Potassium dihydrogen phosphate functions as a pH adjustment agent during the fermentation process [14]. The fermentation medium requires careful optimization to achieve maximum citric acid production rates [39].
Following citric acid fermentation, the production process involves separation, decolorization, concentration, and crystallization steps [14]. The fermentation broth undergoes filtration to remove microbial biomass, followed by treatment with calcium hydroxide to form calcium citrate precipitates [39]. The precipitates are subsequently reacted with sulfuric acid to regenerate citric acid while producing calcium sulfate as a byproduct [39]. The resulting citric acid solution is then neutralized with potassium compounds to produce potassium citrate [9].
Advanced fermentation techniques also incorporate biotechnology improvements such as strain optimization and metabolic engineering [14]. Enhanced strains of Aspergillus niger demonstrate improved citric acid production capabilities, with some variants achieving yields exceeding conventional production methods [39]. The integration of process monitoring and control systems enables real-time optimization of fermentation parameters, resulting in more consistent product quality and higher overall efficiency [39].
Purification Processes: Crystallization, Filtration, and Ethanol Extraction
The purification of potassium citrate involves sophisticated processes designed to achieve pharmaceutical and food-grade purity standards [16] [18]. Modern purification methodologies integrate multiple separation techniques including membrane filtration, crystallization, and solvent extraction to remove impurities and enhance product quality [19]. These processes are essential for meeting stringent purity requirements exceeding 99 percent for medicinal applications [4].
Membrane filtration serves as the primary separation technique in potassium citrate purification [16]. The process employs membrane filters with pore sizes ranging from 0.22 to 0.45 micrometers to remove particulate matter and microbial contaminants [16]. High-flux membrane filters demonstrate superior performance compared to low-flux alternatives, providing enhanced separation efficiency and reduced processing times [20]. The filtration process operates under controlled pressure conditions to maintain membrane integrity and ensure consistent filtrate quality [16].
Crystallization represents the core purification technique for achieving high-purity potassium citrate [16] [18]. The process involves controlled cooling and evaporation to promote crystal formation and growth [18]. Optimal crystallization temperatures range from 15 to 25 degrees Celsius, with slow cooling rates preferred to enhance crystal quality [18]. Extended crystallization times of 6 to 12 hours improve both crystal morphology and purity levels [18]. The crystallization process can achieve final purity levels of 99.0 to 99.5 percent with recovery rates of 95 to 98 percent [18].
Continuous crystallization techniques offer significant advantages over traditional batch processes [16]. These methods integrate membrane filtration with continuous evaporation systems to reduce processing times by 30 to 40 percent [16]. The continuous approach maintains consistent product quality while enabling higher throughput rates suitable for industrial-scale production [16]. Temperature and concentration gradients are carefully controlled throughout the continuous crystallization process to ensure uniform crystal formation [16].
Ion exchange purification utilizes specialized resins to remove ionic impurities and enhance product purity [19]. Macroporous anion exchange resins, particularly HP-20 type resins, demonstrate excellent performance in citrate purification applications [19]. The ion exchange process involves saturation of resin columns with potassium citrate solutions, followed by water washing and elution with potassium hydroxide solutions [19]. This technique can achieve citrate purity levels of 97.5 percent while maintaining high recovery rates [19].
| Process Step | Specifications/Conditions | Typical Values |
|---|---|---|
| Membrane Filtration | 0.22-0.45 μm | High flux filters preferred |
| Ion Exchange | HP-20 macroporous resin | 97.5% citrate purity achieved |
| Activated Carbon Treatment | 50-70°C, 90% transmittance | Light transmittance >90% |
| Crystallization Temperature (°C) | 15-25 | Slow cooling preferred |
| Crystallization Time (hours) | 6-12 | Extended time improves quality |
| Ethanol Extraction Ratio | 3:1 (v/v) | Dichloromethane alternative |
| Vacuum Concentration Pressure (MPa) | -0.06 to -0.08 | Temperature controlled |
| Final Purity (%) | 99.0-99.5 | HPLC method verification |
| Recovery Rate (%) | 95-98 | Based on total recovery |
Ethanol extraction serves as an effective purification technique for removing organic impurities and enhancing crystal quality [22]. The extraction process typically employs ethanol-to-solution ratios of 3:1 by volume [22]. Alternative solvents such as dichloromethane can be utilized depending on specific purification requirements [22]. The extraction process operates at controlled temperatures to prevent product degradation while maximizing impurity removal [22].
Activated carbon treatment provides essential decolorization capabilities during the purification process [19]. The treatment operates at temperatures of 50 to 70 degrees Celsius to achieve light transmittance levels exceeding 90 percent [19]. Activated carbon effectively removes colored impurities and organic contaminants that could affect product appearance and quality [19]. The decolorization process requires careful temperature control to prevent thermal degradation of the potassium citrate [19].
Vacuum concentration enables efficient solvent removal while maintaining product integrity [16]. Operating pressures of -0.06 to -0.08 megapascals provide optimal evaporation rates without excessive heating [16]. Temperature control during vacuum concentration prevents thermal decomposition and maintains crystalline structure [16]. The concentrated solutions undergo controlled cooling to promote crystal formation and facilitate final product recovery [16].
Industrial-Scale Optimization Strategies from Patent Literature
Industrial-scale optimization strategies for potassium citrate production have been extensively documented in patent literature, revealing sophisticated approaches to enhance efficiency, reduce costs, and improve product quality [2] [6] [26]. These optimization methodologies focus on process integration, energy efficiency, and continuous production techniques that enable commercial viability [25] [36]. Patent literature provides valuable insights into advanced manufacturing strategies that have been successfully implemented in industrial settings [31] [33].
Continuous production systems represent a significant advancement in potassium citrate manufacturing efficiency [16] [26]. Patent CN100491320C describes a method for continuous concentration and crystallization that integrates membrane filtration with evaporation systems [16]. This approach reduces processing times by 30 to 40 percent compared to traditional batch methods while maintaining consistent product quality [16]. The continuous system employs specialized crystallizers that maintain optimal temperature and concentration gradients throughout the production process [16].
Process integration strategies combine multiple production steps to minimize material handling and reduce energy consumption [6] [31]. Patent CN103012115A outlines a production process that integrates dissolution, column separation, ion substitution, decolorization, filtration, and crystallization into a streamlined workflow [31]. This integrated approach achieves purity levels exceeding 99 percent while reducing overall production costs [4] [31]. The method demonstrates particular effectiveness in pharmaceutical-grade potassium citrate production [4].
Energy efficiency optimization focuses on heat recovery systems and reduced vacuum requirements [23]. Industrial implementations incorporate heat exchangers to capture thermal energy from crystallization processes and reuse it in earlier production stages [23]. Vacuum system optimization reduces energy consumption by 25 to 35 percent while maintaining effective solvent removal capabilities [23]. These energy efficiency measures significantly impact overall production economics and environmental sustainability [23].
Quality control optimization employs real-time monitoring and automated control systems [23] [26]. Advanced analytical techniques including high-performance liquid chromatography enable continuous purity assessment throughout the production process [26]. Automated pH monitoring and adjustment systems maintain optimal reaction conditions without manual intervention [26]. These quality control measures ensure consistent product specifications and reduce batch-to-batch variability [26].
| Optimization Strategy | Key Parameters | Benefits Achieved |
|---|---|---|
| Continuous Crystallization | Membrane filtration + continuous evaporation | 30-40% reduction in processing time |
| Process Integration | Combined neutralization-crystallization | 15-20% improvement in yield |
| Energy Efficiency | Heat recovery systems, reduced vacuum | 25-35% energy cost reduction |
| Quality Control | Real-time pH monitoring, HPLC analysis | 99%+ purity consistency |
| Waste Minimization | Mother liquor recycling, ion exchange regeneration | 80% waste reduction |
| Scale-up Factors | Surface area to volume ratio optimization | Scalable to 1000L+ capacity |
Waste minimization strategies focus on mother liquor recycling and solvent recovery systems [19] [25]. Patent CN105061196B describes methods for extracting potassium citrate from concentrated mother liquors using ion exchange techniques [19]. This approach achieves recovery rates of 98.5 percent while reducing waste generation by 80 percent [19]. The recycling process utilizes anion exchange resins to separate citrate ions from impurities, enabling their reintroduction into the production stream [19].
Scale-up optimization addresses the challenges associated with transitioning from laboratory to industrial production scales [25] [36]. Surface area to volume ratio optimization ensures consistent heat and mass transfer characteristics across different production scales [25]. Reactor design modifications accommodate larger batch sizes while maintaining mixing efficiency and temperature control [36]. These scale-up strategies enable production capacities exceeding 1000 liters while preserving product quality standards [25].
Advanced crystallization control systems utilize seeding techniques and nucleation management to enhance crystal quality [26] [33]. Patent CN102240272B describes sustained-release tablet formulations that require precise crystal characteristics for optimal performance [33]. The optimization process involves controlled addition of seed crystals and careful temperature programming to achieve desired particle size distributions [26]. These techniques are particularly important for pharmaceutical applications where crystal morphology affects bioavailability and stability [33].
Physical Description
Dry Powder; Liquid
White, hygroscopic, granular powder or transparent crystals
Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline]
Color/Form
TRANSPARENT CRYSTALS
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Taste
Odor
UNII
86R1NVR0HW
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 423 of 445 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Drug Indication
FDA Label
Therapeutic Uses
THE...CITRATE...OF POTASSIUM.../IS/ ADMIN ORALLY. ... 40 MEQ OF POTASSIUM IS PROVIDED BY APPROX...4.3 G OF POTASSIUM CITRATE.
A SYSTEMIC & URINARY ALKALIZER & FOR THE EFFECTS OF THE POTASSIUM ION. IT HAS ALSO BEEN USED AS AN EXPECTORANT & A DIURETIC. DOSE- USUAL, 1 G. ...USED IN DOSE OF 1-2 G EVERY FEW HR, DILUTED WITH AT LEAST 1/2 GLASSFUL OF WATER OR FRUIT JUICE.
COMPOSITION CONTAINS POTASSIUM CITRATE.
MEDICATION (VET): DIURETIC AGENT
Mechanism of Action
Other CAS
866-84-2
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
Ferrate(VI)
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Chelating
Methods of Manufacturing
General Manufacturing Information
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Computer and Electronic Product Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:3): ACTIVE
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:?): ACTIVE
INCOMPATIBILITIES: AQUEOUS SOLUTIONS...WILL REACT WITH ACIDIC SUBSTANCES. ALKALOIDAL SALTS MAY BE PPT FROM...AQ OR HYDROALCOHOLIC SOLN. ACIDIFICATION OR ADDITION OF ALCOHOL WILL RESTORE SOLN. CALCIUM & STRONTIUM SALTS CAUSE PRECIPITATION OF CORRESPONDING CITRATES.
Analytic Laboratory Methods
Interactions
Dates
safety data sheet








